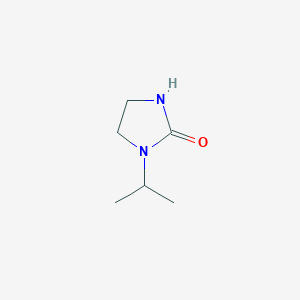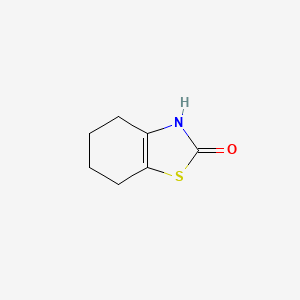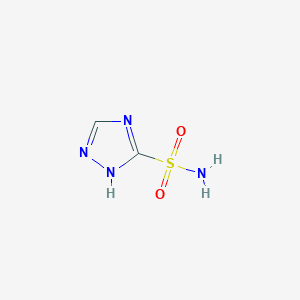![molecular formula C11H21ClN2O2 B1321480 tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride CAS No. 1187931-28-7](/img/structure/B1321480.png)
tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride
説明
The compound tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride is not directly mentioned in the provided papers. However, the papers do discuss various related pyrrolidine and pyrrole derivatives, which can provide insights into the synthesis, structure, and properties of similar compounds. These derivatives are important intermediates in the synthesis of pharmaceuticals, including nicotinic acetylcholine receptor agonists and Tyk2 inhibitors .
Synthesis Analysis
The synthesis of related pyrrolidine and pyrrole derivatives involves a variety of chemical reactions. For instance, the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones is reported, utilizing HBr generated in the Hantzsch reaction to hydrolyze t-butyl esters in situ . Another example is the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving high yields and enantiomeric excess . Additionally, an optimized large-scale synthesis of a hexahydropyrrolopyridine derivative, an intermediate for nicotinic acetylcholine receptor agonists, has been described, involving debenzylation and ring hydrogenation .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction studies, revealing a triclinic space group and envelope conformation of the proline ring . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction, showing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .
Chemical Reactions Analysis
The chemical reactivity of pyrrole and pyrrolidine derivatives is diverse. For instance, 3-Hydroxy-1H-pyrrole, obtained from flash vacuum pyrolysis, reacts readily with mild electrophiles at the 2-position . Efficient methods for synthesizing highly functionalized 2-pyrrolidinones have been reported, demonstrating the utility of these compounds in the synthesis of novel macrocyclic inhibitors . The synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, involves nucleophilic substitution, oxidation, halogenation, and elimination reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride are not directly discussed, the properties of similar compounds can be inferred. For example, the solubility and conformational flexibility of p-tert-Butylcalix arene hexaacetic acid change with the solvent, affecting its binding affinity towards metal ions like Pb(II) . The crystalline properties of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, such as space group and cell parameters, have been detailed .
科学的研究の応用
Efficient Synthesis and Scalability
- The compound has been utilized in an efficient and scalable synthesis process. Bahekar et al. (2017) developed a cost-effective, high-yielding, and commercially viable method for synthesizing a closely related compound, tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, which is essential for diverse pharmacological activities (Bahekar et al., 2017).
Chemical Properties and Synthesis Variability
- Vallat et al. (2009) explored the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction in the synthesis of related 5-hydroxyalkyl derivatives. This study highlights the compound's versatility in forming various stereochemical configurations (Vallat et al., 2009).
Organocatalyzed Synthesis
- Hozjan et al. (2023) reported the organocatalyzed synthesis of a derivative, tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, emphasizing the compound's potential in organic synthesis and pharmaceutical applications (Hozjan et al., 2023).
Continuous Flow Synthesis
- Herath and Cosford (2010) demonstrated a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates. This innovative approach signifies its role in streamlining synthetic processes in medicinal chemistry (Herath & Cosford, 2010).
Structural Analysis and Reactivity
- The compound's structural properties and reactivity were analyzed by Hill et al. (2009), who studied the flash vacuum pyrolysis of a related tert-butyl derivative, revealing insights into its chemical behavior (Hill et al., 2009).
Photocyclodimer Formation
- The photocyclodimer formation of a tert-butyl dihydro pyrrole derivative was examined by Kopf et al. (1998), shedding light on the compound's photochemical properties and potential applications in material science (Kopf et al., 1998).
将来の方向性
The hexahydropyrrolo-[3,2-c]-quinoline scaffold, to which “tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride” is related, has been the subject of synthetic efforts for the preparation of alkaloids and formation of analogues with interesting biological activity . This suggests potential future directions in medicinal chemistry and drug discovery .
特性
IUPAC Name |
tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;/h8-9,12H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJJIZITFWJGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

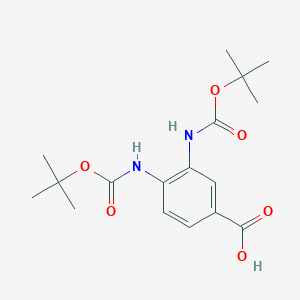
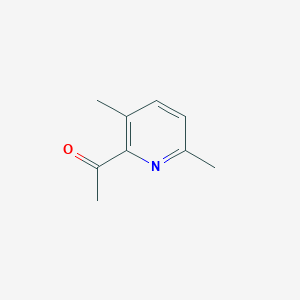
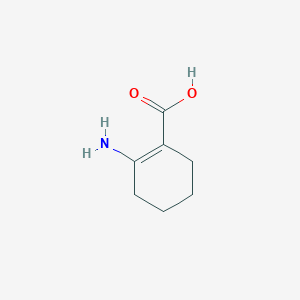


![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)
